Cas no 82186-80-9 (3-(4-Hydroxy-phenoxy)-benzaldehyde)

3-(4-Hydroxy-phenoxy)-benzaldehyde 化学的及び物理的性質
名前と識別子
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- Benzaldehyde, 3-(4-hydroxyphenoxy)-
- 3-(4-Hydroxy-phenoxy)-benzaldehyde
- 3-(4-Hydroxyphenoxy)benzaldehyde (ACI)
- [3-(4-Hydroxyphenoxy)phenyl]formaldehyde
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- MDL: MFCD28098075
- インチ: 1S/C13H10O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-9,15H
- InChIKey: HNPATEBLUYEEEV-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=C(OC2C=CC(O)=CC=2)C=CC=1
3-(4-Hydroxy-phenoxy)-benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0599-5g |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 98% | 5g |
16893CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0599-100mg |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 98% | 100mg |
1263.58CNY | 2021-05-07 | |
eNovation Chemicals LLC | D967014-5g |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 95% | 5g |
$2230 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0599-5g |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 98% | 5g |
¥17417.93 | 2025-01-21 | |
eNovation Chemicals LLC | D967014-1g |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 95% | 1g |
$555 | 2025-02-21 | |
eNovation Chemicals LLC | D967014-500mg |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 95% | 500mg |
$340 | 2025-02-21 | |
eNovation Chemicals LLC | D967014-5g |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 95% | 5g |
$2230 | 2025-02-21 | |
eNovation Chemicals LLC | D967014-500mg |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 95% | 500mg |
$340 | 2025-02-27 | |
eNovation Chemicals LLC | D967014-50mg |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 95% | 50mg |
$190 | 2025-02-27 | |
eNovation Chemicals LLC | D967014-5g |
3-(4-Hydroxy-phenoxy)-benzaldehyde |
82186-80-9 | 95% | 5g |
$2230 | 2025-02-27 |
3-(4-Hydroxy-phenoxy)-benzaldehyde 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
3-(4-Hydroxy-phenoxy)-benzaldehydeに関する追加情報
Benzaldehyde, 3-(4-hydroxyphenoxy): A Comprehensive Overview
Benzaldehyde, 3-(4-hydroxyphenoxy), also known by its CAS number 82186-80-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention in recent years due to its potential in drug development, material synthesis, and environmental applications.
The molecular structure of Benzaldehyde, 3-(4-hydroxyphenoxy) comprises a benzene ring substituted with a hydroxyl group at the para position and an aldehyde group at the meta position. This arrangement imparts the compound with distinct electronic and steric properties, making it suitable for a wide range of chemical reactions. The presence of the hydroxyl group introduces hydrogen bonding capabilities, enhancing the compound's solubility in polar solvents and its reactivity in various chemical transformations.
Recent studies have highlighted the potential of Benzaldehyde, 3-(4-hydroxyphenoxy) as a precursor in the synthesis of advanced materials. For instance, researchers have explored its use in the development of polymeric materials with enhanced mechanical and thermal properties. The compound's ability to undergo condensation reactions has been leveraged to create cross-linked polymer networks that exhibit improved durability under harsh environmental conditions.
In the pharmaceutical industry, Benzaldehyde, 3-(4-hydroxyphenoxy) has shown promise as an intermediate in drug synthesis. Its structure allows for the incorporation of bioactive moieties, making it a valuable building block in medicinal chemistry. Recent findings suggest that derivatives of this compound may possess anti-inflammatory and antioxidant properties, opening avenues for novel therapeutic agents.
The synthesis of Benzaldehyde, 3-(4-hydroxyphenoxy) typically involves multi-step organic reactions, often utilizing coupling agents or catalytic systems to achieve high yields. Researchers have optimized these processes by employing green chemistry principles, such as using renewable feedstocks and minimizing waste generation. These advancements not only enhance the sustainability of production but also align with current global efforts to promote eco-friendly chemical manufacturing.
In terms of environmental applications, Benzaldehyde, 3-(4-hydroxyphenoxy) has been investigated for its role in remediation technologies. Its ability to interact with heavy metal ions through coordination has led to its consideration as a component in sorbent materials designed to remove pollutants from contaminated water sources. This application underscores the compound's versatility and its potential impact on addressing pressing environmental challenges.
The growing interest in Benzaldehyde, 3-(4-hydroxyphenoxy) is further evidenced by its inclusion in numerous research projects funded by leading scientific organizations worldwide. These initiatives aim to explore its full potential across diverse domains while ensuring that its production and use remain sustainable and environmentally friendly.
In conclusion, Benzaldehyde, 3-(4-hydroxyphenoxy), CAS No: 82186-80-9, stands as a testament to the ongoing innovation in organic chemistry. Its unique structure and functional groups make it a valuable compound with applications ranging from material science to pharmaceuticals and environmental remediation. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in shaping future advancements across multiple disciplines.
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